![molecular formula C15H19N5O B2441457 N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1428000-07-0](/img/structure/B2441457.png)
N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Scientific Research Applications
- Piperidine Derivatives : The piperidine ring is a crucial building block in drug design. Researchers explore modifications of the piperidine scaffold to create novel compounds with improved pharmacological properties . The triazole-embedded piperidine structure could serve as a starting point for designing new drugs.
- Anticancer Agents : Triazoles have been investigated for their anticancer potential. Combining the piperidine and triazole motifs may lead to compounds with selective cytotoxicity against cancer cells .
- Bioorthogonal Chemistry : Triazoles are commonly used in bioorthogonal reactions. The piperidine-triazole hybrid could find applications in labeling biomolecules, studying protein-protein interactions, and imaging cellular processes .
- Metal Complexes : Triazoles exhibit strong coordination abilities with metal ions. Researchers could explore the piperidine-triazole ligand for metal complexation, potentially leading to functional materials or catalysts .
- Catalytic Applications : Piperidine derivatives often serve as organocatalysts. The triazole-embedded piperidine could be evaluated for its catalytic activity in various transformations, such as asymmetric reactions or C-C bond formations .
- Neuroactive Compounds : Piperidine-based compounds frequently interact with neurotransmitter receptors. Investigating the triazole-piperidine hybrid’s effects on neuronal receptors could provide insights into neuropharmacology .
- HIV-1 Treatment : Considering the piperidine-triazole scaffold, researchers might explore its potential as a novel antiviral agent. For instance, derivatives could be evaluated for their activity against HIV-1 .
Medicinal Chemistry and Drug Design
Chemical Biology and Bioconjugation
Materials Science and Coordination Chemistry
Organocatalysis and Synthetic Methodology
Neuroscience and Neuropharmacology
Antiviral Research
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(14-11-17-19-18-14)16-10-12-4-6-13(7-5-12)20-8-2-1-3-9-20/h4-7,11H,1-3,8-10H2,(H,16,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIWBEDIPAGZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=NNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide |
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